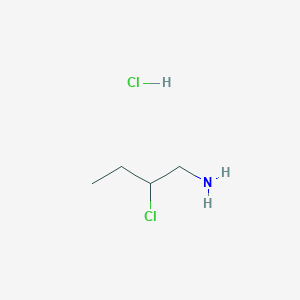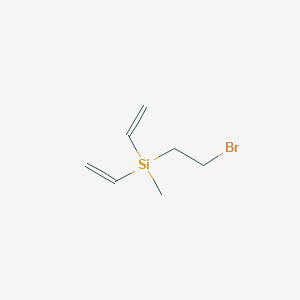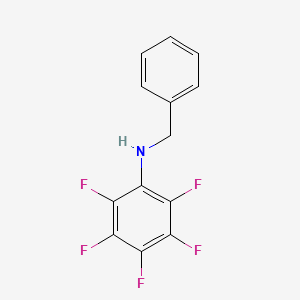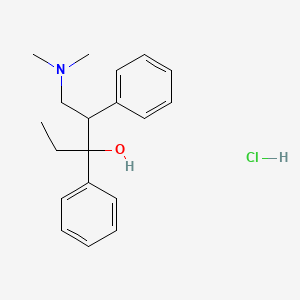
beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride: is a chemical compound with a complex structure that includes a dimethylamino group, an ethyl group, and a phenyl group attached to a benzeneethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are often employed to isolate the compound from by-products .
Análisis De Reacciones Químicas
Types of Reactions
Beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, dimethylamine, and various acids and bases to control the pH. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, potentially altering their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Methylamine: A primary amine with a simpler structure, often used in similar chemical reactions.
Dimethylamine: A secondary amine with two methyl groups, used in various industrial applications.
Trimethylamine: A tertiary amine with three methyl groups, known for its strong odor and use in organic synthesis
Uniqueness
Beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride is unique due to its complex structure, which includes multiple functional groups that can participate in a variety of chemical reactions. This complexity allows for a wide range of applications and makes it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
37013-30-2 |
|---|---|
Fórmula molecular |
C19H26ClNO |
Peso molecular |
319.9 g/mol |
Nombre IUPAC |
1-(dimethylamino)-2,3-diphenylpentan-3-ol;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-4-19(21,17-13-9-6-10-14-17)18(15-20(2)3)16-11-7-5-8-12-16;/h5-14,18,21H,4,15H2,1-3H3;1H |
Clave InChI |
BLVXNGSLGLMKMX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)(C(CN(C)C)C2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
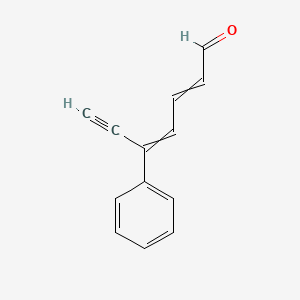

![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
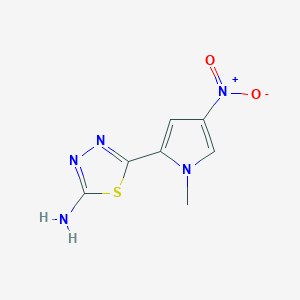
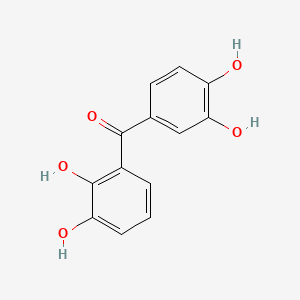
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
